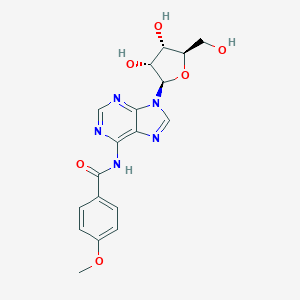

Adenosine, N-(4-methoxybenzoyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosine, N-(4-methoxybenzoyl)-, is a compound that has been the subject of various studies due to its potential biological activity, particularly in relation to adenosine receptors. Adenosine receptors are a class of purinergic G protein-coupled receptors with A1, A2a, A2b, and A3 subtypes. These receptors play a crucial role in numerous physiological processes, including cardiac rhythm, neuronal activity, and immune function.

Synthesis Analysis

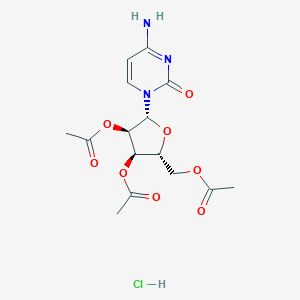

The synthesis of adenosine derivatives has been explored to enhance selectivity and potency at adenosine receptors. For instance, adenosine analogues modified at the 5'-position as uronamides and/or as N6-benzyl derivatives have been synthesized to examine their affinity at rat brain A3 adenosine receptors . Another study involved the synthesis of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors . Additionally, the 4-methoxybenzyl group has been used as a new protecting group in the synthesis of oligoribonucleotides, showcasing its utility in nucleic acid chemistry .

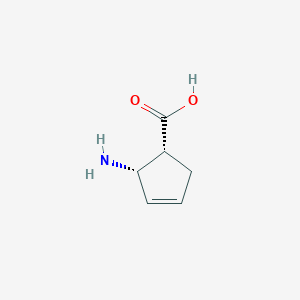

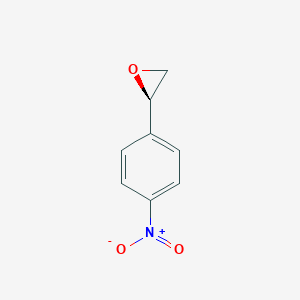

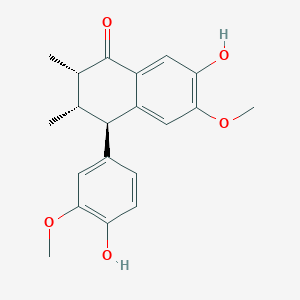

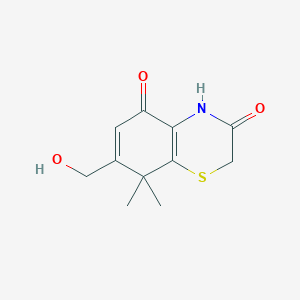

Molecular Structure Analysis

The molecular structure of adenosine derivatives significantly influences their receptor binding and selectivity. For example, the presence of a methoxy group in the 4-position of the phenyl ring has been shown to increase binding affinity and selectivity for human adenosine A3 receptors . The structural characterization of these compounds, including N6,N9-di(p-methoxybenzyl)adenine and N6,N9,N9-tri(p-methoxybenzyl)adenine, has been performed using techniques such as IR, 1H-NMR, and MS .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adenosine derivatives often include the addition of protective groups, selective substitutions, and the use of specific reagents to achieve the desired modifications. For instance, the 4-methoxybenzyl group was introduced to the 2'-hydroxyl group of adenosine using 4-methoxybenzyl bromide in the presence of sodium hydride . The protective group was later removed to yield the final oligoribonucleotide product.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacological profile. The studies provided do not detail the physical and chemical properties of N-(4-methoxybenzoyl)-adenosine specifically, but they do emphasize the importance of structural modifications for enhancing the selectivity and potency of adenosine analogues at different receptor subtypes .

Wissenschaftliche Forschungsanwendungen

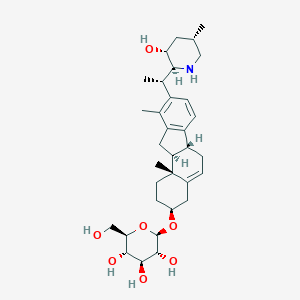

Adenosine Receptor Antagonists

Adenosine plays a significant role in various physiological processes, including modulation of the immune system and inflammation. Studies on "Adenosine, N-(4-methoxybenzoyl)-" analogs have contributed to the development of adenosine receptor antagonists, which have potential applications in treating diseases such as chronic inflammation and insomnia. For instance, derivatives like N6-Benzyladenosine have been synthesized to explore their role as novel ligands for platinum(II) dichlorido complexes, indicating potential applications in cancer therapy and other diseases where adenosine receptors are involved (Štarha, Popa, Trávníček, & Vančo, 2013).

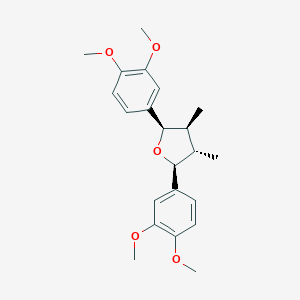

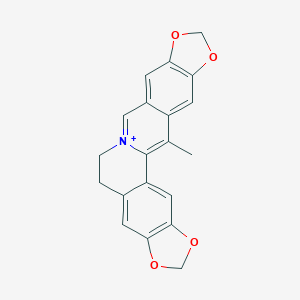

Fluorescent Supramolecular Liquid Crystalline Polymers

Research has also explored the use of "Adenosine, N-(4-methoxybenzoyl)-" in the formation of fluorescent supramolecular liquid crystalline polymers. These materials have potential applications in the development of new materials with unique properties, including those relevant to optoelectronic devices. For example, when thymine or N6-(4-methoxybenzoyl)adenine terminated monomers are mixed, they form thermotropic liquid crystalline phases, demonstrating potential for novel material design (Sivakova & Rowan, 2003).

Molecular Design and Synthesis

The molecular design and synthesis of "Adenosine, N-(4-methoxybenzoyl)-" derivatives have been a focus of research, aiming to enhance the understanding of adenosine receptor interactions and develop new therapeutic agents. For instance, the development of carboxamide protecting groups like 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) facilitates the synthesis of complex and acid-sensitive adenosine derivatives. This advancement supports the synthesis of novel compounds with potential pharmaceutical applications (Muranaka, Ichikawa, & Matsuda, 2011).

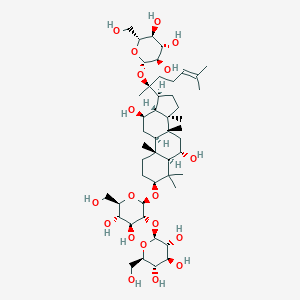

Sedative and Hypnotic Effects

Studies on compounds isolated from "Adenosine, N-(4-methoxybenzoyl)-" have demonstrated sedative and hypnotic effects, suggesting potential applications in treating insomnia and related disorders. For example, NHBA isolated from Gastrodia elata, which contains an adenine riboside structure similar to "Adenosine, N-(4-methoxybenzoyl)-," has shown significant sedative and hypnotic activity in experimental models (Zhang et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, N-(4-methoxybenzoyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.